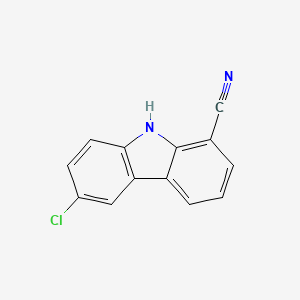

6-chloro-9H-carbazole-1-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-9H-carbazole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h1-6,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWMVGLCDQGEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C3=C(N2)C=CC(=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 6 Chloro 9h Carbazole 1 Carbonitrile and Its Precursors

Retrosynthetic Analysis of the 6-Chloro-9H-carbazole-1-carbonitrile Core

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, more readily available starting materials. amazonaws.com For a complex heterocyclic structure like this compound, this process illuminates the key bond formations required and suggests logical precursor molecules.

The primary disconnections for the carbazole (B46965) core typically involve the two C–N bonds that form the central pyrrole (B145914) ring. A common and powerful strategy is an intramolecular C–H amination or a related cyclization of a diarylamine precursor. This leads to the first major retrosynthetic step, disconnecting one of the C-N bonds to reveal an N-aryl diarylamine intermediate.

Retrosynthetic Pathway:

Target Molecule: this compound.

Disconnection 1 (C4a-N9 bond): The most logical disconnection is the intramolecular cyclization of a substituted diarylamine. This reveals 2-amino-4'-chloro-[1,1'-biphenyl]-3-carbonitrile (P1) as the immediate precursor. The formation of the final carbazole would involve an intramolecular C-N bond formation, often facilitated by a transition metal catalyst or other cyclization-promoting conditions.

Disconnection 2 (N-Aryl bond of P1): The diarylamine precursor P1 can be disconnected at the nitrogen-aryl bond. This corresponds to an intermolecular C-N coupling reaction, such as a Buchwald-Hartwig or Ullmann condensation. This disconnection leads to two simpler aromatic precursors: 2,3-dihaloaniline (or a related derivative like 2-amino-3-halobenzonitrile) (P2) and 1-chloro-4-halobenzene (P3) .

An alternative strategy, rooted in classical methods like the Fischer indole (B1671886) synthesis, involves building the carbazole from a cyclohexanone (B45756) ring.

Alternative Disconnection (Fischer Indole Route): This approach disconnects the carbazole into a phenylhydrazine (B124118) and a cyclohexanone derivative. The precursors would be (4-chlorophenyl)hydrazine (P4) and 2-oxocyclohexane-1-carbonitrile (P5) . This pathway would first yield a tetrahydrocarbazole, which would then require an oxidation step to form the aromatic carbazole ring.

These primary disconnections form the basis for exploring the various strategic synthetic methodologies detailed in the following sections.

Classical and Modern Approaches to Substituted Carbazole Synthesis

The synthesis of the carbazole skeleton is a well-established area of organic chemistry, with a variety of methods available, ranging from century-old name reactions to highly efficient modern catalytic systems. thieme-connect.com

Fischer Indole Synthesis Derived Routes

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry for producing indoles from phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.org This method can be extended to synthesize carbazoles by using a cyclohexanone derivative, which upon cyclization and subsequent aromatization, yields the carbazole core. tandfonline.com

For the synthesis of this compound, the key precursors would be:

(4-chlorophenyl)hydrazine: Provides the A ring with the chlorine substituent at the correct position.

2-oxocyclohexane-1-carbonitrile: Provides the C ring and the nitrile substituent.

The reaction proceeds through the formation of a phenylhydrazone intermediate, which, under acidic catalysis, undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.org This is followed by cyclization and the elimination of ammonia (B1221849) to yield 6-chloro-1-cyano-1,2,3,4-tetrahydro-9H-carbazole. The final and crucial step is the aromatization of this tetrahydrocarbazole intermediate, which can be achieved using an oxidizing agent such as selenium dioxide, chloranil, or by catalytic dehydrogenation with palladium on carbon (Pd/C) at high temperatures. nih.gov

While robust, this method can sometimes suffer from harsh reaction conditions and the potential for side reactions, particularly during the aromatization step. tandfonline.com

Bucherer Carbazole Synthesis Variants

The Bucherer carbazole synthesis is another classical method that forms carbazoles from the reaction of naphthols or naphthylamines with arylhydrazines in the presence of sodium bisulfite. wikipedia.orgdrugfuture.comhandwiki.org The reaction mechanism involves the reversible formation of an aminonaphthalene sulfonic acid derivative, which then reacts with the arylhydrazine.

A typical reaction involves heating a mixture of a naphthol, an arylhydrazine hydrochloride, and a concentrated aqueous solution of sodium bisulfite. wikipedia.org For the specific target of this compound, a direct application is not straightforward as the reaction traditionally starts with naphthalene-based systems. However, the underlying principle of condensing an amine with a hydrazine (B178648) derivative in the presence of a catalyst remains a valid strategy in carbazole synthesis. Modern adaptations and related reactions often replace the bisulfite with other catalytic systems to broaden the scope and improve efficiency.

Graebe–Ullmann Reaction Strategies

The Graebe–Ullmann reaction provides a direct route to carbazoles through the cyclization of 1-phenyl-1,2,3-benzotriazoles, which are typically formed from the diazotization of 2-aminodiphenylamines. drugfuture.comresearchgate.net The cyclization is induced either thermally at high temperatures or photochemically, proceeding through the extrusion of a nitrogen molecule to generate a reactive nitrene or diradical intermediate that rapidly cyclizes. researchgate.net

To synthesize this compound via this route, the required precursor would be 2-amino-4'-chloro-[1,1'-biphenyl]-3-carbonitrile . The synthesis would proceed in two main stages:

Diazotization: The primary amino group of the biphenyl (B1667301) precursor is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form the corresponding diazonium salt. This salt spontaneously cyclizes to yield the stable intermediate, 4-(4-chlorophenyl)-4H-benzo[d] organic-chemistry.orgnih.govnih.govtriazine-8-carbonitrile .

Cyclization: The isolated benzotriazole (B28993) derivative is then heated, often in a high-boiling point solvent or without a solvent, to induce the elimination of N₂ gas and trigger the intramolecular cyclization to furnish the final carbazole product.

This method is advantageous for its directness in forming the final aromatic ring system without a separate oxidation step. However, the synthesis of the substituted 2-aminodiphenylamine (B160148) precursor can be complex, and the thermal conditions required for cyclization can be harsh. researchgate.net

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Modern organic synthesis has been revolutionized by palladium-catalyzed cross-coupling and cyclization reactions, which offer mild, efficient, and highly versatile routes to carbazoles. organic-chemistry.org These methods generally involve the intramolecular C-H functionalization of diarylamines or tandem sequences combining intermolecular C-N bond formation with intramolecular C-C or C-H bond activation. nih.govacs.org

A prominent strategy is the palladium-catalyzed intramolecular C-H arylation of a diarylamine. This involves the cyclization of a precursor like N-(4-chlorophenyl)-2-haloaniline bearing a cyano group. The palladium catalyst, typically in a +2 oxidation state, facilitates the direct coupling between the nitrogen-bearing ring and the adjacent phenyl ring.

Key palladium-catalyzed approaches include:

Tandem C-H Functionalization/C-N Formation: This powerful method can construct unsymmetrical carbazoles in a single pot from simpler starting materials, such as an aniline (B41778) and a 1,2-dihaloarene. organic-chemistry.org For the target molecule, this could involve the reaction of 4-chloroaniline (B138754) with 1,2-dihalo-3-cyanobenzene using a suitable palladium catalyst and ligand system.

Oxidative Biaryl Coupling: Diarylamines, formed from an initial N-arylation, can undergo intramolecular oxidative coupling where a Pd(II) catalyst promotes C-H activation on both rings, followed by reductive elimination to form the carbazole. nih.govacs.org This often requires an oxidant like Cu(OAc)₂ or molecular oxygen to regenerate the active Pd(II) catalyst. nih.gov

The table below summarizes representative conditions for palladium-catalyzed carbazole synthesis, which could be adapted for the target molecule.

| Precursor Type | Catalyst / Ligand | Oxidant / Base | Conditions | Yield Range | Ref |

| Diarylamine | Pd(OAc)₂ / P(o-tol)₃ | Cu(OAc)₂ / K₂CO₃ | DMF, 130 °C | Good to Excellent | nih.govnih.gov |

| o-Haloaniline + Arylboronic Acid | Pd(dba)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O, 100 °C | High | organic-chemistry.org |

| Aniline + 1,2-Dihaloarene | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene, 110 °C | Moderate to Good | organic-chemistry.org |

| N-Arylcyclohexane Enaminone | Pd(OAc)₂ | Cu(OAc)₂ | DMF, MW, 130 °C | Good | nih.gov |

Metal-Free Cyclization and Annulation Protocols

Concerns about residual metal impurities in materials intended for electronic or pharmaceutical applications have driven the development of metal-free synthetic routes to carbazoles. rsc.org These methods rely on alternative activation strategies, including photochemistry, strong base or acid catalysis, and the use of iodine-promoted reactions.

Notable metal-free approaches include:

Photostimulated SRN1 Reactions: This method involves the intramolecular cyclization of 2'-halo-[1,1'-biphenyl]-2-amines. acs.org The reaction is initiated by light and proceeds via a radical-nucleophilic substitution mechanism in the presence of a strong base like potassium tert-butoxide (t-BuOK). For the target compound, a precursor such as 2-amino-2'-bromo-4'-chloro-[1,1'-biphenyl]-x-carbonitrile could be cyclized under these mild, metal-free conditions. acs.org

Thiaarene to Carbazole Metamorphosis: In this novel strategy, readily prepared dibenzothiophene (B1670422) dioxides react with anilines in a one-pot, two-step SNAr sequence to yield carbazoles without the need for any transition metal. nih.govkyoto-u.ac.jp This "aromatic metamorphosis" offers a unique entry into the carbazole framework.

Iodine-Promoted Annulation: Ammonium iodide (NH₄I) has been shown to promote an efficient formal [2+2+2] annulation of indoles, ketones, and nitroolefins to construct highly substituted carbazoles. organic-chemistry.org This strategy transforms simpler indole precursors into the more complex carbazole architecture under metal-free conditions. organic-chemistry.org

These modern metal-free methods provide valuable alternatives to classical and palladium-catalyzed routes, often with the advantages of milder conditions and avoidance of toxic metal contamination. rsc.org

Photostimulated and C-H Activation Methodologies

Modern synthetic strategies increasingly turn to direct C-H bond functionalization to streamline reaction pathways and reduce waste. For a target like this compound, these methods offer elegant alternatives to classical multi-step sequences.

Photostimulated Reactions: Photochemical methods, particularly those involving visible light, can be employed to generate reactive intermediates like nitrenes for carbazole ring formation. While not a direct route to the final product from a pre-existing carbazole, photolysis of appropriately substituted o-azidobiphenyls is a known method for carbazole synthesis. More relevant to the functionalization of the carbazole core, photocatalysis could potentially be used for C-H cyanation, although specific examples for the C1 position of a 6-chloro-carbazole are not prevalent in the literature.

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of carbazoles. chim.it Directing groups, often installed at the N9 position, are typically required to achieve high regioselectivity. For C1 functionalization, a pyrimidine (B1678525) directing group has been shown to be effective in rhodium- and iridium-catalyzed reactions, guiding the metal catalyst to activate the C1-H bond. chim.it

For instance, an N-pyrimidyl-6-chlorocarbazole could be subjected to a rhodium(III)-catalyzed C-H activation and subsequent coupling with a cyanide source. While direct C-H cyanation of carbazoles is a developing area, related C1-alkylations and acylations have been successfully demonstrated. chim.it A plausible, though challenging, route would involve the direct C1-cyanation of an N-protected 6-chlorocarbazole using a suitable transition metal catalyst system, such as copper or palladium, with an appropriate cyanating agent. Copper-catalyzed methods have shown promise for the ortho C-H cyanation of vinylarenes, a strategy that could potentially be adapted to the carbazole system. nih.gov

Directed Synthesis of 6-Chloro-9H-carbazole Intermediates

The more established and predictable approach to synthesizing this compound involves the stepwise functionalization of the carbazole core. This requires highly regioselective reactions to install the chloro and cyano groups at the desired positions. The synthesis would likely begin with the commercially available 6-chloro-9H-carbazole and proceed via a halogenated intermediate.

Regioselective Halogenation of Carbazole Systems

The introduction of a halogen at the C1 position of 6-chloro-9H-carbazole is a critical step to create a handle for the subsequent cyanation reaction. The directing effects of the existing chloro group at C6 and the nitrogen atom of the pyrrole ring must be considered. Electrophilic aromatic substitution on the carbazole ring typically occurs at the C3 and C6 positions due to their higher electron density. To achieve C1-halogenation, specific conditions or strategies are necessary.

One effective method is the use of N-bromosuccinimide (NBS) for bromination. While direct bromination of carbazole often yields the 3,6-dibromo derivative, careful control of stoichiometry and reaction conditions can favor mono-substitution. For achieving C1 selectivity on an unsubstituted carbazole, iron trifluoromethanesulfonate (B1224126) has been used as a catalyst with NBS in toluene at room temperature, yielding 1-bromocarbazole in high yield. A similar strategy could be adapted for 6-chloro-9H-carbazole.

Another approach involves the use of directing groups at the N9 position to sterically or electronically favor substitution at the C1 and C8 positions. However, for a substrate that is already substituted at C6, the electronic deactivation of the ring must be taken into account.

A summary of representative conditions for the halogenation of carbazole systems is presented below.

| Substrate | Reagent | Catalyst/Conditions | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Carbazole | N-Bromosuccinimide (NBS) | Fe(OTf)₃ | Toluene | 1-Bromocarbazole | 95% | nih.gov |

| Carbazole | N-Bromosuccinimide (NBS) | - | DMF | 3,6-Dibromocarbazole | Quantitative | psu.edu |

| 2-Phenyl-2H-indazole | N-Bromosuccinimide (NBS) | Metal-free, 50°C | Ethanol (B145695) | 3-Bromo-2-phenyl-2H-indazole | 97% | nih.gov |

| 2-Substituted-1,2,3-triazoles | N-Bromosuccinimide (NBS) | Pd(OAc)₂ | - | Ortho-brominated product | - | researchgate.net |

This table presents examples of halogenation on carbazole and related N-heterocycles to illustrate common reagents and conditions.

Introduction of the Carbonitrile Moiety: Strategies and Challenges

With a 1-halo-6-chloro-9H-carbazole intermediate in hand, the next crucial step is the introduction of the carbonitrile group. The two primary methods for this transformation are the Sandmeyer reaction, starting from an amino precursor, and transition metal-catalyzed cyanation of the aryl halide.

Sandmeyer Reaction: This classical method involves the diazotization of an amino group followed by treatment with a copper(I) cyanide salt. psu.edunih.gov To apply this to the synthesis of this compound, one would first need to synthesize 1-amino-6-chloro-9H-carbazole. This precursor could be obtained from a 1-nitro-6-chloro-9H-carbazole intermediate via reduction. The Sandmeyer reaction is a robust and well-established method for introducing a cyano group onto an aromatic ring. psu.edu

Transition Metal-Catalyzed Cyanation: Palladium-catalyzed cyanation is a more modern and often milder alternative to the Sandmeyer reaction. rsc.org This method typically involves the reaction of an aryl halide (e.g., 1-bromo-6-chloro-9H-carbazole) with a cyanide source in the presence of a palladium catalyst and a suitable ligand. Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the latter being favored for its lower toxicity. nih.govresearchgate.net The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and avoiding side reactions.

The primary challenge in these cyanation reactions is often the deactivation of the catalyst by the cyanide ions. nih.gov Careful optimization of the reaction parameters, including the choice of a sterically hindered and electron-rich phosphine (B1218219) ligand, can mitigate this issue.

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of each reaction step. Key parameters include the choice of catalyst system, solvent, temperature, and base.

Catalyst Systems and Ligand Effects

In the context of palladium-catalyzed cyanation of a putative 1-bromo-6-chloro-9H-carbazole intermediate, the catalyst system is paramount.

Catalyst Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). psu.edursc.org Pre-formed catalyst complexes incorporating phosphine ligands are also highly effective. nih.gov

Ligand Effects: The choice of ligand is crucial for stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation. For cyanation reactions, electron-rich and bulky phosphine ligands are often preferred. Examples include triphenylphosphine (B44618) (PPh₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and various biaryl phosphine ligands (e.g., SPhos, XPhos). The ligand can significantly impact the reaction rate and yield. For instance, in the cyanation of aryl chlorides, specific biarylphosphine ligands in combination with a suitable palladium precatalyst have been shown to be highly effective. nih.gov

The table below summarizes various catalyst systems used for the cyanation of aryl halides, which would be applicable to the synthesis of the target compound.

| Aryl Halide | Cyanide Source | Palladium Source | Ligand | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Chlorides | K₄[Fe(CN)₆] | Pd(OAc)₂ | Biarylphosphine L1 | High | nih.gov |

| Aryl Iodides | Benzyl cyanide | Pd(OAc)₂ | None | Good | psu.edu |

| Bromocalix researchgate.netarenes | Zn(CN)₂ | Pd₂(dba)₃ | DPPF | Excellent | rsc.org |

| Aryl Bromides | K₄[Fe(CN)₆] | [Pd{...}(µ-Br)]₂ | - | Excellent | researchgate.net |

This table illustrates various palladium catalyst systems and their effectiveness in the cyanation of different aryl halides.

Solvent Effects and Reaction Parameter Control

The choice of solvent can significantly influence the outcome of the synthetic steps towards this compound.

For Halogenation: The polarity of the solvent can affect the regioselectivity of electrophilic halogenation. Non-polar solvents like toluene or dichloromethane (B109758) are often used. For metal-free halogenations, greener solvents like ethanol or even water have been successfully employed, sometimes leading to different selectivities or improved reaction profiles. nih.gov

For Cyanation: Palladium-catalyzed cyanation reactions are typically carried out in aprotic polar solvents such as N,N-dimethylformamide (DMF), dioxane, or toluene. nih.govpsu.edu The use of aqueous solvent systems has also been reported, which can be advantageous from an environmental and practical standpoint. nih.gov The solubility of the cyanide salt and the catalyst system in the chosen solvent is a key consideration.

Other Parameters:

Base: In palladium-catalyzed cyanations, a base such as potassium carbonate (K₂CO₃) or potassium acetate (KOAc) is often required. nih.govpsu.edu

Temperature: Reaction temperatures need to be carefully controlled. While some modern catalytic systems operate at or near room temperature, many cyanation reactions require heating, often in the range of 80-120°C, to achieve a reasonable reaction rate. nih.govpsu.edu Microwave irradiation has also been used to accelerate these reactions. researchgate.net

Additives: In some cases, additives like phase-transfer catalysts (e.g., n-Bu₄NBr) can be beneficial, especially when dealing with sparingly soluble salts in organic media. psu.edu

By systematically optimizing these parameters for both the regioselective halogenation and the subsequent cyanation, a viable and efficient pathway to this compound can be established.

Isolation and Purification Techniques for High Purity

The successful synthesis of this compound and its precursors is contingent not only on the reaction methodologies but also on the subsequent isolation and purification processes. Achieving high purity is critical for its intended applications, necessitating the removal of unreacted starting materials, reaction byproducts, and other impurities. The purification strategies for carbazole derivatives often involve a combination of chromatographic methods and recrystallization, tailored to the specific properties of the target compound.

Initial purification of the crude product is commonly achieved through column chromatography. Silica gel is a frequently used stationary phase, and the mobile phase is typically a non-polar solvent mixture, such as ethyl acetate and hexane (B92381) or dichloromethane and hexane. mdpi.comiosrjournals.org The polarity of the eluent can be adjusted to effectively separate the desired carbazole derivative from impurities. For instance, in the purification of a related compound, 9-p-tolyl-9H-carbazole-3-carbonitrile, the crude residue was purified by column chromatography using a 1:4 mixture of ethyl acetate and hexane. mdpi.com Similarly, flash chromatography with a dichloromethane/hexane eluent has been successfully employed for the purification of dibrominated carbazole intermediates. mdpi.com For complex mixtures or to achieve higher purity, High-Performance Liquid Chromatography (HPLC) can be utilized, offering superior separation efficiency. researchgate.net The purity of the fractions and the final product is often monitored by analytical techniques such as Thin-Layer Chromatography (TLC) and confirmed by Liquid Chromatography-Mass Spectrometry (LCMS), which can verify purities exceeding 95%. nih.gov

Following chromatographic purification, recrystallization is a crucial step for obtaining highly pure crystalline solids. The choice of solvent is paramount and is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. rochester.edu Common solvents for the recrystallization of carbazole derivatives include ethanol, toluene, and various solvent mixtures. rochester.edu For instance, a mixture of dichloromethane and hexane has been used for the crystallization of a chloro-substituted carbazole derivative. iosrjournals.org

A particularly effective method for purifying carbazole ester precursors involves phase separation using acetic acid. In one documented procedure, using glacial acetic acid at a temperature between 50°C and 70°C resulted in a product with a purity of at least 99.90%, with some production runs achieving a purity level where a key dimer impurity was reduced to just 0.02%, as determined by HPLC assay. googleapis.com This demonstrates that acidic conditions can be highly effective in separating closely related impurities from the desired carbazole structure. googleapis.com

The effectiveness of different purification strategies can be compared to select the most efficient method for achieving the desired purity of this compound. A combination of these techniques is often employed to reach the highest possible purity.

| Purification Method | Stationary/Solvent System | Typical Purity Achieved | Reference |

|---|---|---|---|

| Column Chromatography | Silica Gel / Ethyl Acetate-Hexane | >95% | mdpi.com |

| Flash Chromatography | Silica Gel / Dichloromethane-Hexane | Not specified | mdpi.com |

| Recrystallization | Dichloromethane-Hexane | High | iosrjournals.org |

| Phase Separation | Glacial Acetic Acid | >99.90% | googleapis.com |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase C18 / Acetonitrile-Water | High | researchgate.net |

Advanced Chemical Transformations and Mechanistic Investigations of 6 Chloro 9h Carbazole 1 Carbonitrile

Reactivity of the Carbazole (B46965) Nitrogen (N-9 Position)

The nitrogen atom at the 9-position of the carbazole ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the chloro and carbonitrile substituents, which can affect the acidity of the N-H bond and the nucleophilicity of the resulting carbazolide anion.

The N-H bond of the carbazole nucleus provides a convenient handle for the introduction of alkyl and aryl substituents. These reactions are fundamental for modifying the electronic properties and solubility of the carbazole core.

N-Alkylation:

N-alkylation of carbazoles is typically achieved by deprotonation of the nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH). researchgate.netbeilstein-journals.org The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, microwave-assisted N-alkylation of carbazole with alkyl halides in the presence of potassium carbonate has been reported as a rapid and high-yielding method. researchgate.net While specific studies on 6-chloro-9H-carbazole-1-carbonitrile are not prevalent, the general principles of N-alkylation of carbazoles are applicable. The reaction of 9H-carbazole with ethyl chloroacetate, for example, proceeds readily to yield ethyl 2-(9H-carbazol-9-yl)acetate. researchgate.net

A comparative study on the N-alkylation of indoles and carbazoles highlighted various conditions, including the use of DEAD/PPh₃ (Mitsunobu reaction), which can be employed to introduce alkyl groups. researchgate.net The regioselectivity of alkylation on substituted indazoles, a related heterocyclic system, has been shown to be highly dependent on the choice of base and the position of other substituents. beilstein-journals.org

N-Arylation:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the cornerstone for N-arylation of carbazoles. rsc.orgsemanticscholar.org These reactions involve the coupling of the carbazole nitrogen with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. rsc.orgorganic-chemistry.orgacsgcipr.org The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. organic-chemistry.orgacsgcipr.org

One-pot syntheses of N-arylcarbazoles have been developed, involving a palladium-catalyzed N-arylation followed by an oxidative C-H activation to form the carbazole ring system. rsc.orgmdpi.com While these methods typically construct the carbazole skeleton, the underlying N-arylation step is a key transformation. For instance, palladium-catalyzed N-arylation of anilines with aryl triflates is a well-established procedure. rsc.orgsemanticscholar.org The direct N-arylation of carbazole with aryl chlorides has also been achieved using specific palladium/phosphine catalyst systems. rsc.org

The following table summarizes representative conditions for N-alkylation and N-arylation of carbazole systems.

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide, K₂CO₃, Microwave | N-Alkylcarbazole | researchgate.net |

| N-Alkylation | Ethyl chloroacetate, Base | N-Carbazolylacetate | researchgate.net |

| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Arylcarbazole | rsc.orgorganic-chemistry.orgacsgcipr.org |

Beyond simple alkyl and aryl groups, the N-9 position can be functionalized with more complex moieties to tailor the molecule for specific applications, such as in materials science or medicinal chemistry. nih.govresearchgate.net

For example, the introduction of a triazine unit at the N-9 position can lead to materials with interesting photophysical properties. The reaction of carbazole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base affords 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. mdpi.com This derivative can be further functionalized by substitution of the remaining chlorine atoms on the triazine ring.

The synthesis of carbazole derivatives bearing oxadiazole moieties has been explored for potential antimicrobial applications. nih.gov This often involves a multi-step sequence starting with N-alkylation to introduce a side chain that can be subsequently converted into the heterocyclic ring.

Reactivity at the Chloro-Substituted Position (C-6 Position)

The chlorine atom at the C-6 position is a versatile handle for further functionalization of the carbazole core, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA_r) on aryl chlorides is generally challenging but can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. In the case of this compound, the electron-withdrawing carbonitrile group, although not in the ideal ortho or para position to the chlorine, can still influence the reactivity of the ring towards strong nucleophiles under forcing conditions.

Studies on other chloro-substituted carbazoles have shown that the chlorine can be displaced by nucleophiles. For instance, chloro-substituted carbazole derivatives have been synthesized and their properties investigated, indicating the stability and accessibility of these chlorinated precursors. nih.gov

Transition metal-catalyzed cross-coupling reactions are the most powerful tools for modifying the C-6 position.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. While aryl chlorides are less reactive than the corresponding bromides or iodides, the development of specialized ligands has enabled their efficient use in Suzuki couplings. nih.govnih.gov The reaction of unprotected nitrogen-rich heterocycles, such as carbazoles, can sometimes be inhibited by the substrate itself, requiring careful optimization of the reaction conditions. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgacsgcipr.orglibretexts.org This reaction is highly valuable for the synthesis of complex arylamines. The use of specific palladium-ligand systems is crucial for achieving high yields and functional group tolerance, especially with less reactive aryl chlorides. researchgate.net

The table below provides a general overview of cross-coupling reactions applicable to aryl chlorides.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product | Reference(s) |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 6-Aryl/Alkyl-carbazole | nih.govnih.gov |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BrettPhos, NaOtBu | 6-Amino-carbazole | organic-chemistry.orgacsgcipr.orglibretexts.org |

Transformations Involving the Carbonitrile Group (C-1 Position)

The carbonitrile (cyano) group at the C-1 position is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities.

Hydrolysis:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. youtube.com Acid-catalyzed hydrolysis proceeds via the formation of a protonated amide intermediate, while base-catalyzed hydrolysis initially forms a carboxylate salt. libretexts.org This transformation would yield 6-chloro-9H-carbazole-1-carboxylic acid, a potentially valuable intermediate for further derivatization.

Reduction:

The carbonitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction provides a route to 1-(aminomethyl)-6-chloro-9H-carbazole. Partial reduction to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminium hydride (DIBALH). libretexts.org

Addition of Organometallic Reagents:

Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. The initial imine intermediate can be hydrolyzed upon acidic workup to yield a ketone. youtube.com This allows for the introduction of a variety of acyl groups at the C-1 position.

The following table summarizes the key transformations of the carbonitrile group.

| Transformation | Reagents | Product Functional Group | Reference(s) |

| Hydrolysis | H₃O⁺, heat or NaOH, H₂O then H₃O⁺ | Carboxylic Acid | youtube.comlibretexts.org |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine | libretexts.org |

| Partial Reduction | 1. DIBALH, 2. H₂O | Aldehyde | libretexts.org |

| Grignard Addition | 1. R-MgBr, 2. H₃O⁺ | Ketone | youtube.com |

Hydrolysis and Reduction Pathways

The nitrile functional group is a versatile precursor for the synthesis of other nitrogen-containing compounds, primarily through hydrolysis and reduction reactions.

Hydrolysis: The conversion of nitriles to carboxylic acids or amides is a fundamental transformation in organic synthesis. This process can be achieved under either acidic or basic conditions. For this compound, hydrolysis would lead to the formation of 6-chloro-9H-carbazole-1-carboxylic acid or its corresponding amide.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate.

Base-catalyzed hydrolysis involves heating with an aqueous solution of a base like sodium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile, and the resulting intermediate is protonated by water to form the amide, which can be further hydrolyzed to the carboxylate salt upon continued heating.

While specific studies on the hydrolysis of this compound are not prevalent, research on the hydrolysis of other carbazole derivatives, such as the conversion of 9H-carbazole-3,6-dicarbonitrile to 9H-carbazole-3,6-dicarboxylic acid, has been documented, often requiring vigorous conditions like heating with aqueous sodium hydroxide in the presence of a copper catalyst. niscpr.res.in

Reduction: The nitrile group can be reduced to a primary amine, which is a valuable functional group for further synthetic elaborations. This transformation typically requires strong reducing agents or catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an acidic or aqueous workup to yield the amine, in this case, (6-chloro-9H-carbazol-1-yl)methanamine. libretexts.orgyoutube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. libretexts.org It is often considered a "greener" alternative to hydride reagents. organic-chemistry.org

The table below summarizes the expected products from these transformations.

| Starting Material | Reaction | Expected Product |

| This compound | Acid or Base Hydrolysis | 6-Chloro-9H-carbazole-1-carboxylic acid |

| This compound | Reduction (e.g., LiAlH₄) | (6-Chloro-9H-carbazol-1-yl)methanamine |

Cycloaddition Reactions with Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile or a dienophile to construct various heterocyclic rings.

[3+2] Cycloadditions: A common example is the reaction of nitriles with organic azides to form tetrazoles, a reaction often catalyzed by zinc or other Lewis acids. This transformation, known as the Huisgen cycloaddition, would yield a tetrazolyl-substituted carbazole, a scaffold of interest in medicinal chemistry.

Diels-Alder Reactions: The nitrile group can also act as a dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes, although this is less common and often requires high temperatures or activation. Intramolecular Diels-Alder reactions involving nitrile functionalities are a known method for constructing fused heterocyclic systems. mdpi.com For this compound, an intermolecular reaction would require a highly reactive diene.

While these cycloaddition reactions are well-established for various nitriles, specific examples employing this compound as the substrate are not documented in the surveyed literature. nih.govresearchgate.netnih.gov The potential for such transformations, however, remains a subject for synthetic exploration.

Mechanistic Studies of Key Reactions

Mechanistic studies provide profound insight into how chemical reactions occur, guiding the optimization of reaction conditions and the design of new transformations.

Kinetic Isotope Effects and Transition State Analysis

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. nih.gov It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (kL/kH). mdpi.com

For reactions involving this compound, KIE studies could be employed to understand various transformations. For instance, in a hypothetical elimination reaction where a C-H bond adjacent to the nitrile is broken, substituting hydrogen with deuterium (B1214612) would likely result in a primary KIE (typically >2), indicating that C-H bond breaking is part of the rate-determining step. researchgate.net Conversely, if a reaction occurs at a site remote from the isotopic label, a smaller secondary KIE might be observed, providing information about changes in hybridization or steric environment at the transition state. researchgate.net

Transition state analysis, often performed in conjunction with computational chemistry, uses experimental data like KIEs to model the geometry and energy of the transition state. researchgate.net This analysis can distinguish between proposed mechanisms, for example, a concerted (SN2-like) versus a stepwise (SN1-like) pathway in a nucleophilic substitution reaction. researchgate.net Currently, there are no published KIE or transition state analysis studies specifically for reactions of this compound.

Role of Intermediates and Reaction Pathways

Identifying reaction intermediates is crucial for mapping out a complete reaction pathway. libretexts.org Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are used to detect and characterize these transient species.

In the context of this compound, studying its synthetic transformations would involve looking for key intermediates. For example:

During hydrolysis, the corresponding amide (6-chloro-9H-carbazole-1-carboxamide) is a key intermediate. nih.gov Its isolation or detection would confirm the stepwise nature of the reaction.

In the reduction of the nitrile with LiAlH₄, an imine anion-aluminum complex is formed after the first hydride addition. libretexts.org This intermediate is then further reduced to the dianion before workup yields the primary amine.

Photochemical reactions of carbazoles are known to proceed through radical cation intermediates upon photoinduced electron transfer (PSET). researchgate.netresearchgate.net

Computational studies using methods like Density Functional Theory (DFT) are also invaluable for mapping potential energy surfaces and predicting the most likely reaction pathways and the structures of intermediates and transition states. bohrium.comresearchgate.net While general mechanisms for carbazole synthesis and functional group transformations are well-studied, specific investigations into the intermediates of reactions starting from this compound are yet to be reported. nih.govchim.itresearchgate.net

Photochemical Reactivity and Energy Transfer Processes

The carbazole moiety is a well-known chromophore that exhibits interesting photophysical and photochemical properties. Upon absorption of UV light, the carbazole nucleus is promoted to an excited singlet state, from which it can either fluoresce or undergo intersystem crossing to a triplet state, which may then phosphoresce. researchgate.netnih.gov

The photochemical reactivity of carbazole and its derivatives often involves photoinduced electron transfer (PSET). researchgate.net Studies on carbazole in the presence of chloromethanes have shown that PSET can occur, leading to the formation of a carbazole radical cation and a chloride anion. researchgate.net This process can initiate further reactions, such as the chlorination of the carbazole ring, with 1-chloro and 3-chloro carbazoles being identified as products. researchgate.net

For this compound, the presence of the electron-withdrawing chloro and cyano groups is expected to influence its photophysical properties. These groups can affect the energy levels of the excited states and the efficiency of electron transfer processes. The chlorine atom, due to the heavy-atom effect, can also enhance the rate of intersystem crossing from the singlet to the triplet state, potentially quenching fluorescence. researchgate.net

Energy transfer processes are also critical in photochemistry. If another molecule (an acceptor) with a lower excited state energy is present, the excited carbazole (the donor) can transfer its energy non-radiatively, returning to the ground state while exciting the acceptor. This sensitized energy transfer is a key principle in many photocatalytic reactions. mdpi.com The specific photochemical behavior and energy transfer dynamics of this compound would depend on the reaction environment and the presence of potential energy or electron acceptors/donors. nih.gov

The table below lists the key photophysical processes relevant to the carbazole chromophore.

| Process | Description |

| Absorption | Promotion of the molecule to an excited singlet state upon absorbing a UV photon. |

| Fluorescence | Emission of a photon from the lowest excited singlet state to the ground state. |

| Intersystem Crossing | A non-radiative transition from an excited singlet state to an excited triplet state. |

| Phosphorescence | Emission of a photon from the lowest excited triplet state to the ground state. |

| Photoinduced Electron Transfer (PSET) | Transfer of an electron from the excited carbazole to an acceptor molecule. researchgate.net |

| Energy Transfer | Non-radiative transfer of excitation energy from the carbazole to an acceptor molecule. mdpi.com |

Theoretical and Computational Chemistry Studies of this compound

The requested outline necessitates in-depth data from sophisticated computational chemistry analyses such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, molecular dynamics simulations, and Time-Dependent DFT (TD-DFT) calculations. These analyses would provide specific numerical data on the electronic structure, charge distribution, conformational stability, and photophysical properties of this compound.

While general principles and methodologies for these computational techniques are well-documented for other carbazole derivatives and organic molecules, applying this information to this compound without specific calculations would be speculative and would not meet the required standard of scientific accuracy.

To generate the requested article, data from dedicated research on this compound would be required. Such research would likely involve:

Geometric optimization of the molecule's structure using methods like DFT to determine the most stable three-dimensional arrangement of its atoms.

Electronic property calculations , including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity and electronic behavior.

Mapping of the molecular electrostatic potential (MEP) to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

NBO analysis to understand the details of the bonding within the molecule, including donor-acceptor interactions and charge delocalization.

Conformational analysis and molecular dynamics simulations to explore the different shapes the molecule can adopt and its dynamic behavior over time.

TD-DFT calculations to predict its electronic absorption and emission spectra, providing insight into its potential applications in optoelectronics.

Without access to a study that has performed these calculations on this compound, any attempt to create the specified article would lack the necessary factual basis and detailed findings.

Theoretical and Computational Chemistry Studies of 6 Chloro 9h Carbazole 1 Carbonitrile

Excited State Properties and Photophysical Transitions

Singlet-Triplet Splitting and Intersystem Crossing Pathways

The photophysical properties of carbazole (B46965) derivatives are largely governed by the transitions between their electronic singlet (S) and triplet (T) excited states. The energy difference between the lowest singlet (S1) and triplet (T1) states, known as the singlet-triplet splitting (ΔE_ST), is a critical parameter. A small ΔE_ST facilitates intersystem crossing (ISC), a process where the molecule transitions from a singlet to a triplet state, or the reverse process (RISC).

Computational studies on analogous carbazole-based molecules, such as those used in thermally activated delayed fluorescence (TADF), have established that the magnitude of ΔE_ST and the strength of spin-orbit coupling (SOC) determine the efficiency of ISC. rsc.orgnih.gov For molecules to exhibit efficient ISC, there must be a mechanism to overcome the spin-forbidden nature of the transition. Theoretical calculations, often employing methods like Density Functional Theory (DFT) and multireference configuration interaction (MRCI), are used to model these pathways. rsc.org

In many carbazole systems, ISC can proceed through various channels, including direct S1 → T1 crossing or via higher-lying triplet states (e.g., S1 → T2). rsc.orgsci-hub.se The rate of these transitions is heavily influenced by the molecular geometry and the presence of vibronic coupling, where electronic and vibrational states are mixed. rsc.orgsci-hub.se For instance, computational analyses on 4,5-di(9H-carbazol-9-yl)-phthalonitrile (2CzPN) revealed that while the direct SOC between the relaxed S1 and T1 states is low due to their charge-transfer character, vibronic contributions are not negligible. rsc.org The S1 → T1 channel was identified as the fastest ISC pathway. rsc.org

While direct computational data for 6-chloro-9H-carbazole-1-carbonitrile is not available, analogies with other carbazole derivatives suggest that the presence of the electron-withdrawing chloro and carbonitrile groups would significantly influence the electronic distribution and, consequently, the ΔE_ST and SOC values.

Table 1: Illustrative Calculated Excited State Properties for Carbazole-based Systems This table presents typical data from computational studies on related carbazole derivatives to illustrate the parameters discussed. The values are not specific to this compound.

| Parameter | Typical Calculated Value Range | Significance | Reference |

|---|---|---|---|

| Adiabatic ΔE_ST (S1-T1) | 0.1 - 0.3 eV | Determines the feasibility of RISC; smaller values are crucial for TADF. | rsc.org |

| Spin-Orbit Coupling (SOC) Matrix Element | 0.1 - 1.0 cm⁻¹ | Measures the strength of interaction between singlet and triplet states, influencing the ISC rate. | sci-hub.se |

| ISC Rate Constant (k_ISC) | 10⁴ - 10⁷ s⁻¹ | Indicates the speed of the S→T transition. | rsc.org |

Computational Prediction of Reaction Mechanisms and Regioselectivity

Computational chemistry is a cornerstone in predicting the outcomes of chemical reactions, including the elucidation of reaction mechanisms and the determination of regioselectivity. For carbazole derivatives, theoretical models can predict which sites on the aromatic core are most susceptible to electrophilic or nucleophilic attack.

Studies involving reactions on the carbazole nucleus have shown that computational methods can successfully predict the more reactive positions. For example, in certain reductive cyclization reactions, theoretical calculations demonstrated that the 4-position of the carbazole ring is more reactive than the 2-position. sci-hub.se This regioselectivity is governed by the electron density distribution across the molecule, which can be accurately modeled using quantum chemical calculations.

For this compound, the positions of the chloro and carbonitrile substituents are expected to heavily influence its reactivity. Both groups are electron-withdrawing, which deactivates the aromatic system towards electrophilic substitution but can activate it for nucleophilic substitution. Computational models can quantify these electronic effects by calculating parameters such as:

Fukui functions: To identify sites most susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): To visualize the electron-rich and electron-poor regions of the molecule.

Activation barriers: To compare the energy required for different reaction pathways, thereby predicting the most likely product.

By simulating potential reaction pathways, computational chemistry can guide the synthesis of new functional materials derived from this compound, optimizing reaction conditions and predicting the major products with high accuracy.

Structure-Property Relationships Derived from Computational Models

One of the primary goals of computational chemistry is to establish clear relationships between a molecule's chemical structure and its macroscopic properties. nih.gov This approach allows for the in silico design of new materials with tailored characteristics, reducing the need for extensive trial-and-error synthesis. nih.govresearchgate.net

For this compound, computational models can predict a range of important properties based on its unique structure. The carbazole core provides a rigid, electron-rich framework with good charge-transport properties. nih.gov The attachment of specific functional groups—a chloro atom at the 6-position and a carbonitrile group at the 1-position—allows for fine-tuning of its electronic and photophysical characteristics.

Computational models can establish correlations between these structural features and key performance indicators:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The electron-withdrawing nature of the chloro and nitrile groups is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted carbazole. This can be correlated with increased electron affinity and ionization potential.

Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption and emission spectra. The positions of the substituents will affect the charge distribution in the excited state, leading to predictable shifts in the absorption and emission wavelengths.

Charge Transport: The molecular organization and intermolecular interactions in the solid state, which can be modeled computationally, are key to predicting charge mobility. The polarity introduced by the substituents can influence crystal packing and, therefore, electronic coupling between adjacent molecules.

Table 2: Predicted Structure-Property Relationships for this compound based on Computational Models

| Structural Feature | Computational Descriptor | Predicted Property/Effect | Reference |

|---|---|---|---|

| Carbazole Core | High Triplet Energy | Potential as a host material for phosphorescent emitters. | nih.gov |

| -Cl and -CN Groups | Lowered HOMO/LUMO Levels | Enhanced electron affinity; improved stability against oxidation. | researchgate.net |

| Asymmetric Substitution | Calculated Dipole Moment | Potential for large dipole moment, influencing solubility and solid-state packing. | researchgate.net |

| Rigid Planar Structure | Low Reorganization Energy | Potentially good charge transport properties. | nih.gov |

By leveraging these computational models, researchers can rationally design novel materials based on the this compound scaffold for specific applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Advanced Spectroscopic Characterization and Structural Elucidation Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Insights

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity and electronic environment of the atoms in 6-chloro-9H-carbazole-1-carbonitrile.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information, but multi-dimensional (2D) NMR experiments are essential for unambiguous assignment of all signals in the complex aromatic regions of the molecule.

¹H NMR: The proton spectrum is expected to show signals for the six aromatic protons and one N-H proton. The N-H proton of the carbazole (B46965) ring typically appears as a broad singlet at a downfield chemical shift (>11 ppm in DMSO-d₆), as seen in related carbazoles. rsc.org The aromatic protons will appear between 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitrile group at position C1 and the chlorine atom at C6 will significantly influence the chemical shifts of adjacent protons. For instance, the proton at C8 would be deshielded due to its proximity to the C1-nitrile group.

¹³C NMR: The carbon spectrum will display 12 distinct signals for the aromatic carbons, plus the signal for the nitrile carbon (C≡N), which is expected around 118-120 ppm. The carbons directly attached to the electron-withdrawing chlorine (C6) and nitrile (C1) groups will have their chemical shifts significantly altered compared to the parent carbazole structure. rsc.org

COSY (Correlation Spectroscopy): This 2D experiment would reveal the coupling relationships between adjacent protons (³J-coupling). It would be crucial for tracing the connectivity of the protons within each of the benzene (B151609) rings of the carbazole skeleton, for example, identifying the H2-H3-H4 and H5-H7-H8 spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | - | ~108 | H2, H8, NH |

| 1-CN | - | ~119 | H2 |

| 2 | ~7.7 | ~130 | C1, C3, C4, C1-CN |

| 3 | ~7.4 | ~122 | C2, C4, C4a |

| 4 | ~8.2 | ~125 | C2, C3, C4b, C5a |

| 4a | - | ~123 | H3, H5, NH |

| 4b | - | ~141 | H4, NH |

| 5 | ~7.6 | ~112 | C4, C6, C7, C4a |

| 6 | - | ~129 | H5, H7 |

| 7 | ~7.5 | ~122 | H5, H8, C5a, C6 |

| 8 | ~8.4 | ~126 | H7, C1, C8a |

| 8a | - | ~139 | H7, H8 |

| 9 (NH) | >11 | - | C1, C8, C4a, C4b |

| 5a | - | ~124 | H4, H5, H7 |

Note: Predicted values are based on data for carbazole and its substituted derivatives. rsc.orgresearchgate.netchemicalbook.com Actual experimental values may vary.

Should a suitable crystalline form of this compound be obtained, solid-state NMR (ssNMR) could provide valuable information. Unlike solution NMR where molecules tumble rapidly, ssNMR probes the molecule in its rigid, crystalline state. ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be particularly informative. These techniques can reveal the presence of polymorphism (different crystal packing arrangements) and provide insights into intermolecular interactions, such as the N-H···N hydrogen bonds that might form between the carbazole N-H group and the nitrile group of an adjacent molecule in the crystal lattice. longshinebiotech.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum would be dominated by several characteristic absorption bands. A sharp, intense peak corresponding to the C≡N (nitrile) stretch is expected in the range of 2220-2240 cm⁻¹. The N-H stretch of the carbazole amine will appear as a distinct band around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C ring stretching bands will be present in the 1450-1600 cm⁻¹ region. The C-Cl stretch will give rise to a signal in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.govniscpr.res.in

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations and the symmetric stretch of the nitrile group are often strong and sharp in the Raman spectrum, aiding in the confirmation of the molecular structure.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C≡N | Stretch | 2220 - 2240 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| C-N | Stretch | 1300 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Note: Based on general spectroscopic data and spectra of related carbazole derivatives. researchgate.netresearchgate.netchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the compound. For this compound, with a molecular formula of C₁₃H₇ClN₂, HRMS can measure the mass of the molecular ion to within a very small tolerance (typically <5 ppm). This high accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₃H₇ClN₂ |

| Calculated Exact Mass ([M]⁺ for ³⁵Cl) | 226.0298 |

| Calculated Exact Mass ([M+2]⁺ for ³⁷Cl) | 228.0268 |

| Isotopic Ratio (³⁵Cl / ³⁷Cl) | Approximately 3:1 |

Advanced Optical Spectroscopies for Electronic and Photophysical Phenomena

The electronic and photophysical properties of this compound can be investigated using UV-Visible absorption and fluorescence spectroscopy. Carbazole and its derivatives are well-known for their photo-active properties. nih.govresearchgate.net

UV-Visible Absorption: The absorption spectrum, typically measured in a solvent like dichloromethane (B109758) or THF, would show characteristic bands corresponding to π-π* electronic transitions within the conjugated carbazole system. The presence of the electron-withdrawing chloro and nitrile groups is expected to cause a shift in the absorption maxima compared to unsubstituted carbazole.

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption maximum, the compound is expected to fluoresce. The emission spectrum provides information about the energy of the first excited state. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. These properties are highly sensitive to the molecular structure and the solvent environment. nih.govresearchgate.net Studies on related chloro-substituted carbazoles show that the position of the substituent influences the photophysical properties. nih.gov

UV-Visible Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of carbazole derivatives are fundamentally governed by π-π* transitions within the aromatic carbazole core. nih.govnih.gov The position and intensity of these transitions are sensitive to the nature and position of substituents on the carbazole ring.

Absorption Characteristics:

The absorption spectrum of the parent carbazole molecule in various solvents typically exhibits strong absorption bands in the UV region. nih.gov For instance, in chloroform, carbazole dyes show a significant absorption band corresponding to π→π* transitions between 320 nm and 400 nm, with another band appearing below 300 nm. nih.gov The introduction of a chlorine atom and a cyano group to the carbazole skeleton, as in this compound, is expected to modulate these absorption properties.

The chlorine atom, being an electron-withdrawing group, and the cyano group, a strong electron acceptor, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole. This is due to the extension of the π-conjugated system and the potential for intramolecular charge transfer (ICT) from the electron-rich carbazole donor to the electron-accepting substituents. Studies on other carbazole-carbonitrile derivatives have shown absorption maxima in the range of 281–340 nm in toluene (B28343). researchgate.net For pyridine-carbazole acrylonitrile (B1666552) derivatives, strong absorptions attributed to π-π* transitions have been observed between 378 nm and 396 nm in solution. nih.gov

Emission Characteristics:

The fluorescence of carbazole derivatives is a key feature, often characterized by high quantum yields. nih.gov The emission wavelength is also highly dependent on the substitution pattern and solvent polarity. For 9-phenyl-9H-carbazole-based compounds, emission is often observed in the blue to green region of the spectrum. researchgate.net

In the case of this compound, the presence of the electron-withdrawing chloro and cyano groups is expected to lead to a more pronounced solvatochromism, where the emission maximum shifts to longer wavelengths in more polar solvents. This is indicative of a larger dipole moment in the excited state compared to the ground state, a characteristic of ICT states. For example, some carbazole-based dyes exhibit emission maxima that can be tuned by altering the solvent environment. nih.gov The fluorescence quantum yield may also be influenced by the heavy-atom effect of chlorine, which can enhance intersystem crossing and potentially quench fluorescence to some extent.

Table 1: Representative Photophysical Data of Analogous Carbazole Derivatives This table presents data from structurally similar compounds to infer the potential properties of this compound, for which direct data is not available.

| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| Pyridine-carbazole acrylonitrile derivative I | Chloroform | 380 | 540 (solid state) | - | nih.gov |

| Pyridine-carbazole acrylonitrile derivative II | Chloroform | 378 | 540 (solid state) | - | nih.gov |

| Pyridine-carbazole acrylonitrile derivative III | DMSO | 396 | 604 (solid state) | - | nih.gov |

| m-CNCbzCN | Toluene | 281-340 | 349-366 | - | researchgate.net |

| m-CNCbzCN | DMF | 277-298 | 366-369 | - | researchgate.net |

Time-Resolved Fluorescence and Phosphorescence Studies

Time-resolved spectroscopy provides critical information on the dynamics of the excited states, including their lifetimes and the rates of various decay processes. rsc.org

Fluorescence Lifetime:

The fluorescence lifetime (τf) of carbazole derivatives is typically in the nanosecond range. For instance, time-resolved fluorescence studies of jet-cooled carbazoles have been conducted to understand their excited-state dynamics. rsc.org For some chloro-substituted carbazole dyes, fluorescence decay curves are often fitted with a double-exponential function, indicating the presence of multiple emissive species or complex decay pathways. researchgate.net These can be attributed to emission from a non-relaxed excited state (short lifetime component) and a relaxed ICT state (long lifetime component). researchgate.net The presence of the chlorine atom in this compound could potentially shorten the fluorescence lifetime due to enhanced spin-orbit coupling, which facilitates intersystem crossing to the triplet state.

Phosphorescence Characteristics:

Carbazole and its derivatives are well-known for their phosphorescence emission, particularly at low temperatures in rigid matrices. acs.orgfrontiersin.org The phosphorescence spectrum is typically observed at longer wavelengths compared to the fluorescence spectrum and has a much longer lifetime, ranging from milliseconds to seconds. The heavy-atom effect of the chlorine substituent in this compound is expected to significantly enhance the rate of intersystem crossing, leading to more efficient population of the triplet state and potentially observable phosphorescence even at room temperature in certain environments. Studies on other halogenated carbazoles have demonstrated bright persistent room-temperature phosphorescence (pRTP), with lifetimes extending up to several hundred milliseconds. frontiersin.org The position of the halogen and cyano groups can severely affect the pRTP properties by altering electronic and geometric parameters. frontiersin.org

Table 2: Representative Time-Resolved Spectroscopic Data of Analogous Carbazole Derivatives This table presents data from structurally similar compounds to infer the potential properties of this compound, for which direct data is not available.

| Compound | Conditions | Fluorescence Lifetime (τf) | Phosphorescence Lifetime (τp) | Reference |

|---|---|---|---|---|

| Chloro-substituted carbazole dye (P1) | CHCl3 | ~1.2 ns | - | researchgate.net |

| Chloro-substituted carbazole dye (P2) | CHCl3 | ~1.3 ns | - | researchgate.net |

| Halobenzonitrile–carbazole (RTP-Cl) | Solid State (295 K) | - | 0.4 s | frontiersin.org |

| Halobenzonitrile–carbazole (RTP-Br) | Solid State (295 K) | - | 0.2 s | frontiersin.org |

| Halobenzonitrile–carbazole (RTP-I) | Solid State (295 K) | - | 0.16 s | frontiersin.org |

Circular Dichroism (CD) for Chiral Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, providing information about their absolute configuration and conformation in solution. While this compound itself is achiral, the introduction of a chiral center, for instance, by derivatization at the 9-position with a chiral moiety, would render the molecule amenable to CD studies.

The CD spectra of chiral carbazole derivatives, such as those coupled with binaphthyl units, have been shown to exhibit Cotton effects in the absorption region of the carbazole chromophore. nih.govresearchgate.net This indicates that the electronic transitions of the carbazole are perturbed by the chiral environment, leading to differential absorption of left and right circularly polarized light.

Exploration of Advanced Applications of 6 Chloro 9h Carbazole 1 Carbonitrile and Its Derivatives

Materials Science Applications

The distinct electronic and photophysical properties of carbazole-based compounds make them prime candidates for a range of materials science applications. mdpi.comresearchgate.net The presence of the electron-rich carbazole (B46965) nucleus facilitates efficient hole transport, while functional groups like the chloro and carbonitrile substituents allow for the fine-tuning of energy levels and charge-carrier mobility. mdpi.commdpi.com

Organic Electronics and Optoelectronics (e.g., OLEDs, OFETs)

Derivatives of carbazole are extensively utilized in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). mdpi.comresearchgate.netresearchgate.net The carbazole unit is valued for its high triplet energy, excellent thermal stability, and effective hole-transporting capabilities, making it an ideal building block for host materials in phosphorescent OLEDs (PhOLEDs). researchgate.netresearchgate.net

The introduction of a carbonitrile group to the carbazole framework, as seen in 6-chloro-9H-carbazole-1-carbonitrile, is a strategic design choice. The cyano group acts as a strong electron acceptor, which can help create bipolar host materials capable of transporting both holes and electrons, a desirable characteristic for improving device efficiency and reducing roll-off. researchgate.net For instance, carbazole derivatives featuring cyanophenyl groups have been synthesized and investigated as host materials for blue PhOLEDs. researchgate.net These materials exhibit suitable frontier molecular orbital (FMO) energy levels and good thermal stability. researchgate.net

Furthermore, the chloro-substitution on the carbazole ring can influence the material's electronic properties, thermal stability, and molecular packing, which are critical for the performance of organic electronic devices. mdpi.com The strategic placement of substituents can modify the energy levels (HOMO/LUMO) to optimize charge injection and transport, leading to OLEDs with higher efficiency and longer operational lifetimes. researchgate.neturan.ua

Table 1: Performance of Selected Carbazole-Based Materials in OLEDs This table presents data for related carbazole derivatives to illustrate their potential in OLED applications, as specific data for this compound is not available.

| Compound Type | Role in OLED | Key Performance Metric | Reference Finding |

|---|---|---|---|

| Carbazole-pyrimidine-carbonitrile derivatives | Emitter/Host | External Quantum Efficiency (EQE) up to 19.8% in green PhOLEDs. | Demonstrated potential for high-efficiency devices. nih.gov |

| Indolo[3,2-b]carbazole derivatives | Emitter/Host | Achieved high power efficiencies of 78.3 lm W−1 (yellow) and 20.4 lm W−1 (red). | Showcased multifunctionality as deep-blue emitters and hosts. researchgate.net |

| Carbonitrile-pyridine-carbazole materials | TADF Emitter | EQE as high as 29.6% was achieved. | Highly congested structure leads to excellent TADF properties. researchgate.net |

Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells)

In the realm of photovoltaics, carbazole derivatives are prominent as sensitizers and hole-transport materials (HTMs) in Dye-Sensitized Solar Cells (DSSCs) and perovskite solar cells. nih.govresearchgate.net Their function is to absorb light and facilitate efficient charge separation and transport. jnsam.com The carbazole scaffold's electron-donating nature and ease of functionalization allow for the creation of "push-pull" molecules, where the carbazole acts as the electron donor and is linked to an electron acceptor group. mdpi.comresearchgate.net

Research on related carbazole-based dyes has shown promising results. For example, di-carbazole dyes have been designed for wavelength-selective DSSCs in greenhouse applications, demonstrating high external quantum efficiencies. mdpi.com Similarly, carbazole-based sensitizers with a cyanoacrylic acid acceptor group have achieved PCEs of over 2%. researchgate.net The introduction of specific substituents, such as methylthio groups, on the carbazole core has led to inverted perovskite solar cells with a PCE of 25.13% by promoting efficient hole extraction and reducing carrier recombination. nih.gov

Table 2: Photovoltaic Performance of Selected Carbazole-Based Dyes in DSSCs Data for related carbazole derivatives are shown to highlight the potential of this class of compounds.

| Carbazole Derivative | Acceptor Group | Power Conversion Efficiency (PCE) | Key Observation |

|---|---|---|---|

| CAR-TPA | Cyanoacrylic acid | 2.12% | Demonstrates strong intramolecular charge transfer character. researchgate.net |

| CAR-THIOHX | Cyanoacrylic acid | 1.83% | Moderate efficiency attributed to poor light absorption in the visible region. researchgate.net |

| Di-chromophoric carbazole-porphyrin dyes | Cyano-carboxyethenyl | >6% | Increased VOC attributed to steric blocking effects. rsc.org |

Sensors and Probes (e.g., Oxygen Sensing)

The inherent fluorescence of the carbazole moiety makes its derivatives highly suitable for developing chemical sensors and probes. mdpi.comnih.govmdpi.com These sensors often operate based on changes in fluorescence intensity or wavelength upon interaction with a specific analyte. The design of this compound incorporates features beneficial for sensing applications. The nitrogen atom of the carbazole and the cyano group can act as binding sites for analytes. nih.govnih.gov

Derivatives of carbazole have been successfully employed as fluorescent sensors for various species, including anions and metal ions. nih.govnih.gov For instance, multifunctional pyrimidine-5-carbonitrile and carbazole derivatives have been developed for use as luminescent oxygen sensors. nih.gov These compounds exhibit changes in their photoluminescence in the presence of oxygen, making them effective probes. The operational principle often involves the quenching of fluorescence by the analyte. The sensitivity and selectivity of such sensors can be tuned by modifying the substituents on the carbazole ring. nih.govnih.gov

Non-linear Optical (NLO) Materials

Materials with significant non-linear optical (NLO) properties are in demand for applications in optical switching, data storage, and telecommunications. acs.org Carbazole derivatives are attractive candidates for NLO materials due to their extended π-conjugated systems, which can lead to large molecular hyperpolarizabilities. mdpi.comdu.ac.ir The "push-pull" electronic structure, featuring an electron-donating group (carbazole) connected to an electron-accepting group (like carbonitrile), is a common strategy for designing potent NLO chromophores. acs.orgresearchgate.net